molecular formula C7H6BrN3O3 B8335364 2-Amino-5-bromo-4-nitrobenzamide

2-Amino-5-bromo-4-nitrobenzamide

Cat. No.: B8335364
M. Wt: 260.04 g/mol
InChI Key: VXZSVIYQIDAHHN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-nitrobenzamide is an organic compound with the molecular formula C7H6BrN3O3 It is a derivative of benzamide, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-amino-4-nitrobenzoic acid, followed by amidation to introduce the benzamide group. The reaction conditions often include the use of bromine in glacial acetic acid for bromination and subsequent amidation using amine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-bromo-4-amino-benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-bromo-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and bromo groups facilitate binding to proteins and enzymes, modulating their activity. This compound can inhibit certain enzymes, leading to altered cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4-nitrobenzamide is unique due to the combination of amino, bromo, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science. The presence of these functional groups allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

2-amino-5-bromo-4-nitrobenzamide

InChI

InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)5(9)2-6(4)11(13)14/h1-2H,9H2,(H2,10,12)

InChI Key

VXZSVIYQIDAHHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.8 g (93.8 mmol) of methyl 2-amino-5-bromo-4-nitro-benzoate were dissolved in 800 ml of methanol and saturated with ammonia at -40° C. Subsequently, the mixture was stirred at room temperature overnight. The solution was concentrated and the residue was triturated with methylene chloride. The precipitate was filtered off under suction and dried. 18.3 g (75%) of 2-amino-5-bromo-4-nitro-benzamide were obtained as orange coloured crystals;
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25.8 g
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800 mL
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